molecular formula C16H15IN2O B4164558 1-[3-(4-Iodophenoxy)propyl]benzimidazole

1-[3-(4-Iodophenoxy)propyl]benzimidazole

Cat. No.: B4164558
M. Wt: 378.21 g/mol
InChI Key: RNSLWRRYWIFNLB-UHFFFAOYSA-N
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Description

1-[3-(4-Iodophenoxy)propyl]benzimidazole is a benzimidazole derivative featuring a 4-iodophenoxypropyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and chemical properties.

Properties

IUPAC Name

1-[3-(4-iodophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLWRRYWIFNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Iodophenoxy)propyl]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to form 4-iodophenol, which is then reacted with 3-chloropropanol to produce 3-(4-iodophenoxy)propanol.

    Coupling with benzimidazole: The 3-(4-iodophenoxy)propanol is then coupled with benzimidazole under basic conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Iodophenoxy)propyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to inhibit various enzymes by binding to their active sites, while the iodophenoxy group can enhance binding affinity and specificity. The compound may also interfere with DNA synthesis and repair processes, leading to its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-[3-(4-Iodophenoxy)propyl]benzimidazole with selected analogs:

Compound Name Substituents Molecular Weight (g/mol) Solubility (BCS Class) Key Structural Differences
This compound 4-Iodophenoxypropyl ~379.2* Not reported Iodine substituent at para position
1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole 4-Chlorophenoxypropyl + phenoxymethyl ~412.9 Likely low (halogenated) Chlorine substituent + phenoxymethyl group
2-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole 4-Methoxyphenyl + propyl ~280.3 Moderate (methoxy group) Methoxy substituent; shorter alkyl chain
Domperidone Complex piperidinyl-benzimidazole 426 Class II (poor solubility) Extended piperidinyl side chain

*Calculated based on formula C₁₆H₁₅IN₂O.

Key Observations :

  • The phenoxymethyl group in the chlorophenoxy analog adds steric bulk, which may hinder membrane permeability compared to the simpler propyl chain in the iodophenoxy derivative.
Antimicrobial Activity:
  • Benzimidazoles with arylpiperazine or halogenated substituents (e.g., 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted derivatives) exhibit moderate to strong antibacterial and antifungal activity . The iodine atom’s electron-withdrawing nature in the target compound could enhance binding to microbial enzymes or DNA, though empirical data are lacking.
  • In silico studies of benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) identified compounds with binding affinities ranging from -7.2 to -7.3 kcal/mol .
Anticancer and Anti-Inflammatory Potential:
  • Substituted benzimidazoles, such as ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, demonstrate anticancer properties via interactions with cellular targets like tubulin or kinases . The iodine substituent’s size and hydrophobicity may enhance binding to hydrophobic pockets in target proteins.

Pharmacokinetic and Toxicity Considerations

  • However, the propyl chain may improve lipid membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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